molecular formula C8H8NNaO2 B8406256 Sodium (2-aminophenyl)acetate

Sodium (2-aminophenyl)acetate

Cat. No.: B8406256
M. Wt: 173.14 g/mol
InChI Key: HYMFGPNQDYYRRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (2-aminophenyl)acetate is a useful research compound. Its molecular formula is C8H8NNaO2 and its molecular weight is 173.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8NNaO2

Molecular Weight

173.14 g/mol

IUPAC Name

sodium;2-(2-aminophenyl)acetate

InChI

InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1

InChI Key

HYMFGPNQDYYRRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])N.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-nitrophenyl)acetic acid (18.1 g) in normal sodium hydroxide solution (120 cc) is hydrogenated in an autoclave under a pressure of 5 bar for 2.5 hours at 20° C. in the presence of 3% palladium-on-carbon black (1.5 g). The solution of sodium (2-aminophenyl)acetate thus obtained is cooled to +5° C. and then treated with a solution of di-tert-butyl dicarbonate (26.16 g) in tetrahydrofuran (100 cc) and then with normal sodium hydroxide solution (80 cc). The reaction mixture is stirred at 20° C. for 80 hours, partially concentrated under reduced pressure (2.7 kPa), diluted with water (200 cc) and washed with ethyl ether (3×200 cc). The aqueous phase is acidified to pH 3 by addition of 4N hydrochloric acid and extracted with ethyl acetate (2×200 cc). The combined organic phases are washed with water (2×150 cc), dried over magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa). (2-tert-Butoxycarbonylaminophenyl)acetic acid (25 g) is obtained in the form of a cream-white solid.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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